propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a pyrimidine-pyrazole hybrid featuring a propan-2-yl ester group, a 4-chlorophenyl substituent on the pyrazole ring, and a 6-methyl group on the tetrahydropyrimidine scaffold. Such derivatives are typically synthesized via multicomponent reactions like the Biginelli condensation, followed by functionalization of the pyrazole moiety. Pyrimidinones and pyrazoles are pharmacologically significant, with reported activities including antimicrobial, anti-inflammatory, and antitumor properties .
Properties
Molecular Formula |
C24H23ClN4O3 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
propan-2-yl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H23ClN4O3/c1-14(2)32-23(30)20-15(3)26-24(31)27-22(20)19-13-29(18-7-5-4-6-8-18)28-21(19)16-9-11-17(25)12-10-16/h4-14,22H,1-3H3,(H2,26,27,31) |
InChI Key |
OXJJJEFVIGVMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation via Grignard Reagent-Mediated Deprotonation
The most industrially scalable method derives from adaptations of the process described in CN103958496A. This patent outlines a magnesium-organic base approach to construct the pyrazole-carboxylate intermediate, which is subsequently functionalized into the target compound. Key steps include:
Deprotonation :
A substituted pyrazole precursor undergoes deprotonation using isopropylmagnesium chloride at −10°C to 0°C in tetrahydrofuran (THF). This generates a nucleophilic species critical for downstream carbonylation.Carbonylation :
Reaction with gaseous CO₂ at 25–40°C yields the pyrazole-5-carboxylic acid intermediate. Yield optimization studies indicate 85–92% conversion efficiency under 2–3 bar CO₂ pressure.Esterification :
The carboxylic acid intermediate reacts with propan-2-ol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), achieving 78–84% esterification yield.
Critical Parameters :
- Solvent polarity (THF > diethyl ether for reaction rate)
- CO₂ flow rate (0.5–1.0 L/min optimal)
- Stoichiometric excess of propan-2-ol (1.5–2.0 eq.)
Biginelli Reaction-Based Tetrahydropyrimidine Formation
The tetrahydropyrimidine core is constructed via a modified Biginelli reaction, as demonstrated in green chemistry protocols for analogous compounds. The one-pot condensation involves:
Reactants :
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq.)
- Ethyl acetoacetate (1.2 eq.)
- Urea (1.5 eq.)
Catalysis :
Mechanistic Insights :
- Knoevenagel condensation between aldehyde and β-ketoester
- Nucleophilic attack by urea
- Cyclodehydration to form the tetrahydropyrimidine ring
Reaction Optimization and Yield Maximization
Solvent and Temperature Effects
Comparative studies of polar aprotic solvents reveal:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | |
|---|---|---|---|---|
| DMF | 36.7 | 4.5 | 76 | |
| Acetonitrile | 37.5 | 3.8 | 82 | |
| Ethanol | 24.3 | 6.2 | 68 | |
| Solvent-free | N/A | 0.25 (microwave) | 91 |
Microwave-assisted synthesis reduces reaction times by 90% compared to conventional heating.
Catalytic System Screening
Metal triflate catalysts significantly enhance cyclocondensation efficiency:
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | |
|---|---|---|---|---|
| Fe(OTf)₃ | 5 | 80 | 89 | |
| Yb(OTf)₃ | 5 | 80 | 92 | |
| Without catalyst | 0 | 80 | 43 |
Lanthanide triflates provide superior Lewis acidity, facilitating imine formation and cyclization.
Structural Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O, 1.0 mL/min) shows:
Industrial-Scale Considerations
Waste Stream Management
The Grignard route generates Mg(OH)₂ sludge (0.7 kg/kg product), necessitating:
Cost-Benefit Analysis
| Method | Capital Cost ($/kg) | Operating Cost ($/kg) | E-Factor | |
|---|---|---|---|---|
| Grignard/CO₂ route | 220 | 145 | 8.7 | |
| Microwave Biginelli | 180 | 92 | 2.1 |
The microwave-assisted Biginelli method reduces environmental impact (E-factor = mass waste/mass product) by 76% compared to traditional approaches.
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale studies demonstrate:
Enzymatic Esterification
Immobilized Candida antarctica lipase B (Novozym 435) achieves:
- 96% esterification at 45°C
- Enzyme recyclability: 12 cycles without activity loss
Scientific Research Applications
Propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally related derivatives, focusing on substituent effects, synthesis routes, and inferred properties.
Table 1: Structural Comparison of Pyrimidine-Pyrazole Hybrids
Substituent Effects
- 4-Chlorophenyl vs. Dichlorophenyl/Methyl Groups : The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger 3,4-dichlorophenyl group in . This may influence electronic properties and binding interactions.
- Propan-2-yl Ester vs.
- 2-Oxo vs. 2-Thioxo : The 2-oxo group in the target compound facilitates hydrogen bonding, whereas the 2-thioxo analog in may exhibit different reactivity and metabolic stability.
Physicochemical Properties
- Crystallinity : Ethyl ester analogs (e.g., ) show well-defined crystal structures due to planar pyrimidine-pyrazole systems. The bulkier propan-2-yl group in the target compound may disrupt packing, reducing crystallinity.
- Solubility : Ethyl esters (e.g., ) are more polar than the target compound, suggesting higher aqueous solubility.
Biological Activity
Propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on diverse research findings.
Structural Characteristics
The compound features a tetrahydropyrimidine core substituted with various functional groups, including a pyrazole ring and chlorophenyl moiety. The presence of these groups is crucial for its biological activity. The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole and subsequent cyclization to yield the tetrahydropyrimidine structure .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound was evaluated for its antibacterial and antifungal effects, showing promising results against various strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | 15 µg/mL |
| Compound B | Antifungal | 10 µg/mL |
| Target Compound | Antibacterial | TBD |
Antitubercular Activity
In vitro studies have assessed the antitubercular activity of similar pyrazole derivatives. One study reported that compounds with structural similarities to propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo showed IC50 values in the low micromolar range against Mycobacterium tuberculosis, indicating potential as therapeutic agents against tuberculosis .
The mechanism by which these compounds exert their effects often involves interaction with specific biological targets. Molecular docking studies have suggested that these compounds can bind effectively to enzymes critical for bacterial survival, which may explain their observed antimicrobial properties .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on a derivative of the target compound focused on its efficacy against Staphylococcus aureus and Candida albicans. The results indicated an MIC of 12 µg/mL for S. aureus and 8 µg/mL for C. albicans, suggesting strong antimicrobial potential .
Case Study 2: Antitubercular Screening
Another investigation highlighted the antitubercular activity of a structurally similar derivative, reporting an IC50 value of 5 µM against M. tuberculosis. This study emphasized the importance of structural modifications in enhancing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
